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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of capmatinib dihydrochloride, a potent

and selective ATP-competitive inhibitor of the c-Met kinase. Capmatinib (formerly INC280) has

emerged as a critical therapeutic agent in the management of non-small cell lung cancer

(NSCLC) harboring MET exon 14 skipping mutations. This document details its mechanism of

action, biochemical and cellular activity, pharmacokinetic profile, and clinical efficacy, supported

by experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action: Competitive Inhibition of c-
Met
Capmatinib functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine

kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF),

plays a crucial role in various cellular processes including proliferation, survival, and migration.

[2] In several cancers, aberrant c-Met signaling, driven by genetic alterations such as MET

amplification or exon 14 skipping mutations, leads to uncontrolled tumor growth and

metastasis.[3][4]

Capmatinib selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing

the phosphorylation of the receptor.[2][5] This action effectively blocks the initiation of

downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways,

thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells.[1][6] Preclinical
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studies have demonstrated that capmatinib exhibits high selectivity for c-Met over a broad

panel of other human kinases, underscoring its targeted therapeutic potential.[6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data for capmatinib dihydrochloride,

encompassing its biochemical potency, cellular activity, pharmacokinetic parameters, and

clinical efficacy in NSCLC patients with MET exon 14 skipping mutations.

Table 1: Biochemical and Cellular Activity of Capmatinib
Parameter Value

Cell Line/Assay
Conditions

Reference(s)

Biochemical IC50 (c-

Met)
0.13 nM Cell-free kinase assay [5][8]

Cellular IC50 0.3 - 1.1 nmol/L
Various tumor cell

lines
[9]

0.6 nmol/L
Ba/F3 cell line with

METex14 mutation
[1]

2.3 nM
NCI-H1993 lung

cancer cells (72 hrs)
[8]

Selectivity

>10,000-fold over a

large panel of human

kinases

Kinase screening

panels
[6][8]

Table 2: Pharmacokinetic Parameters of Capmatinib
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Parameter Human Rat Reference(s)

Time to Peak Plasma

Concentration (Tmax)
1-2 hours (fasted) - [6][10]

4.0 - 5.6 hours (with

high-fat meal)
- [3]

Oral Bioavailability >70% (estimated) - [3]

Plasma Protein

Binding
~96% - [6]

Elimination Half-life

(t1/2)
6.5 hours - [6][10]

Metabolism
Primarily via CYP3A4

and aldehyde oxidase
- [9][11]

Excretion Primarily fecal - [11]

Brain-to-Plasma

Concentration Ratio
- 0.09 [9]

Table 3: Clinical Efficacy of Capmatinib in METex14
NSCLC (GEOMETRY mono-1)

Endpoint
Treatment-Naïve
Patients

Previously Treated
Patients

Reference(s)

Overall Response

Rate (ORR)

67.9% (95% CI: 47.6-

84.1)

40.6% (95% CI: 28.9-

53.1)
[12]

Median Duration of

Response (DOR)

11.14 months (95%

CI: 5.55-NE)

9.72 months (95% CI:

5.55-12.98)
[12]

Median Progression-

Free Survival (PFS)

9.13 months (95% CI:

5.52-13.86)

5.42 months (95% CI:

4.17-6.97)
[13]

NE: Not Estimable
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Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

representative of the techniques used to characterize the activity of capmatinib.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory

concentration (IC50) of capmatinib against the c-Met kinase.

Materials:

Recombinant human c-Met kinase

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

Capmatinib dihydrochloride

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of capmatinib in DMSO, followed by a

further dilution in kinase assay buffer to achieve the desired final concentrations.

Assay Reaction:

Add 2.5 µL of diluted capmatinib or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a 2x c-Met kinase/substrate mixture to each well.

Pre-incubate for 10 minutes at room temperature.
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Initiate the reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km

for c-Met).

Incubate for 60 minutes at 30°C.

Signal Detection (using ADP-Glo™):

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete

unconsumed ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Analysis:

Measure luminescence using a plate reader.

Calculate the percentage of inhibition for each capmatinib concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol outlines a method to assess the effect of capmatinib on the proliferation of cancer

cell lines.

Materials:

MET-dependent cancer cell line (e.g., NCI-H1993)

Complete cell culture medium

Capmatinib dihydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting

Kit-8) reagent
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DMSO

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of capmatinib in complete culture medium.

Replace the existing medium with the medium containing various concentrations of

capmatinib or vehicle control (DMSO).

Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability Measurement:

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add

solubilization buffer to dissolve the formazan crystals.

For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

Data Acquisition and Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for

CCK-8) using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of

the capmatinib concentration.

Protocol 3: In Vivo Tumor Xenograft Study
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This protocol describes a general procedure for evaluating the antitumor efficacy of capmatinib

in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or nude mice)

MET-dependent human cancer cell line (e.g., HCC827 GR with MET amplification)

Matrigel (or similar basement membrane matrix)

Capmatinib dihydrochloride formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly using calipers.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer capmatinib (e.g., by oral gavage) or vehicle control to the respective groups at

a specified dose and schedule (e.g., once or twice daily).

Efficacy Evaluation:

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²)/2.
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Continue treatment for a defined period or until tumors in the control group reach a

maximum allowable size.

Data Analysis:

Plot the mean tumor volume over time for each group.

Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of capmatinib.

Monitor for any signs of toxicity, such as significant body weight loss.

Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows relevant to the study of capmatinib.
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Figure 1: c-Met signaling pathway and the inhibitory action of capmatinib.
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Figure 2: Workflow for the preclinical evaluation of a kinase inhibitor like capmatinib.

Conclusion
Capmatinib dihydrochloride stands as a testament to the success of targeted therapy in

oncology. Its potent and selective inhibition of the c-Met receptor tyrosine kinase provides a

much-needed therapeutic option for patients with NSCLC driven by MET exon 14 skipping
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mutations. The comprehensive data presented in this guide, from its fundamental mechanism

of action to its clinical efficacy, underscore the rigorous scientific investigation that has led to its

approval and integration into clinical practice. Further research into combination therapies and

mechanisms of resistance will continue to refine its use and improve patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3026971#capmatinib-dihydrochloride-as-an-atp-
competitive-c-met-kinase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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